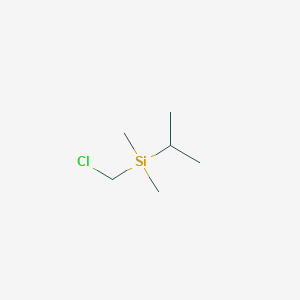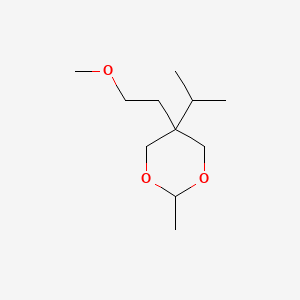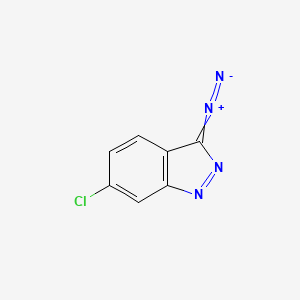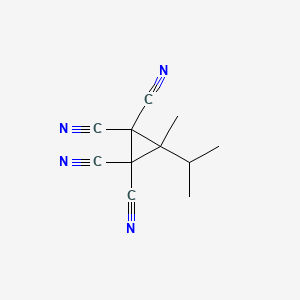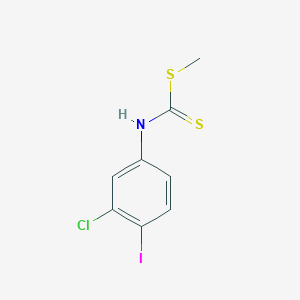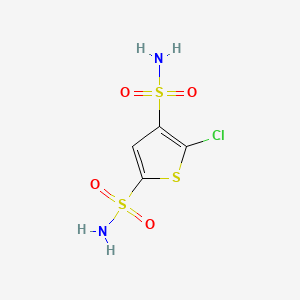
(Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium is a chemical compound with the molecular formula C5H9Cl2O2P. This compound is known for its unique structure, which includes both chloromethyl and oxophosphanium groups. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium typically involves the reaction of chloromethyl compounds with oxophosphanium reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and isolation to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Wirkmechanismus
The mechanism of action of (Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing ones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl methyl ether: Similar in structure but with different reactivity.
Chloromethyl benzene: Another chloromethyl compound with distinct properties.
Trichloromethyl group compounds: Compounds with multiple chlorine atoms attached to a methyl group.
Uniqueness
(Chloromethyl)(3-chloro-2-methyl-3-oxopropyl)oxophosphanium is unique due to its combination of chloromethyl and oxophosphanium groups, which confer specific reactivity and applications not found in other similar compounds.
Eigenschaften
CAS-Nummer |
20490-83-9 |
|---|---|
Molekularformel |
C5H8Cl2O2P+ |
Molekulargewicht |
201.99 g/mol |
IUPAC-Name |
chloromethyl-(3-chloro-2-methyl-3-oxopropyl)-oxophosphanium |
InChI |
InChI=1S/C5H8Cl2O2P/c1-4(5(7)8)2-10(9)3-6/h4H,2-3H2,1H3/q+1 |
InChI-Schlüssel |
UTVXUPDVZXCXKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[P+](=O)CCl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



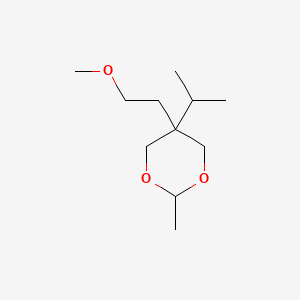
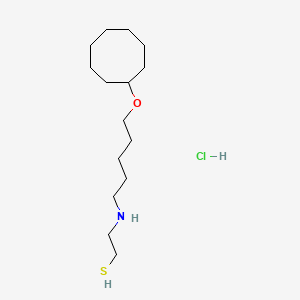
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)



